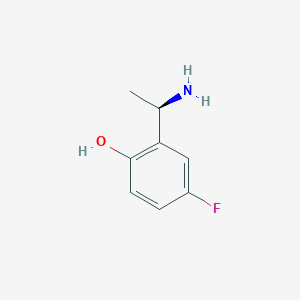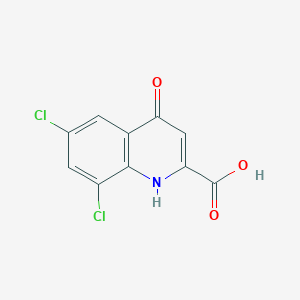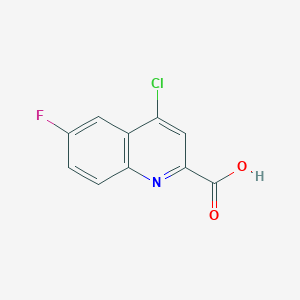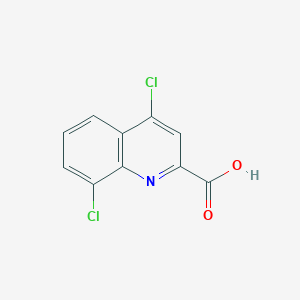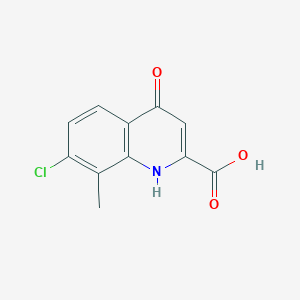
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound belongs to the class of quinolones, which are heterocyclic aromatic organic compounds. Quinolones are widely recognized for their broad-spectrum antibacterial properties and are used in the synthesis of various pharmaceutical agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced techniques such as flow chemistry and metal-catalyzed reactions to ensure scalability and efficiency .
化学反应分析
Types of Reactions
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in halogenated quinoline derivatives .
科学研究应用
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: It is explored for its antibacterial properties and potential use in the treatment of various infections.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, it is believed to inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV. This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Some compounds similar to 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include:
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the quinoline ring enhances its reactivity and potential as a precursor for the synthesis of various bioactive molecules .
属性
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-7(12)3-2-6-9(14)4-8(11(15)16)13-10(5)6/h2-4H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVMMXRLTHSOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)
![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)

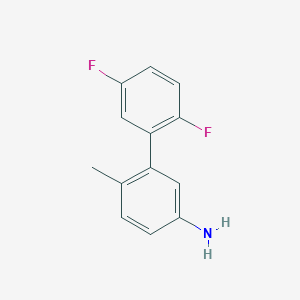
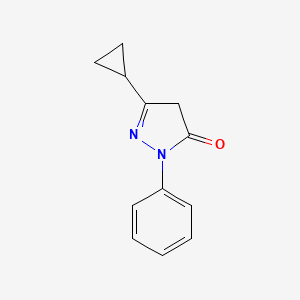
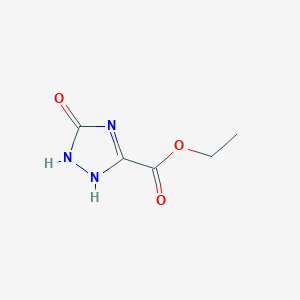
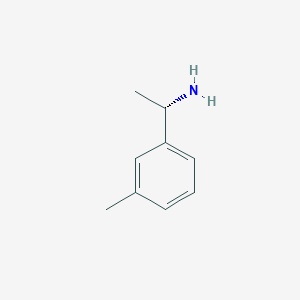
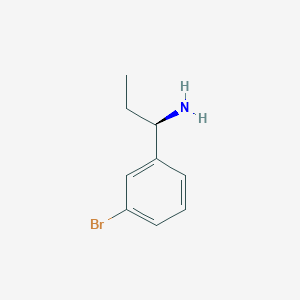
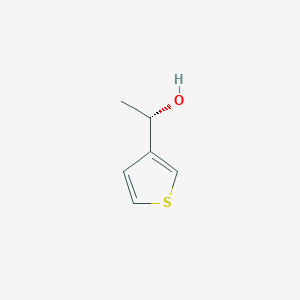
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
